1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide
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Overview
Description
2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoquinoline backbone substituted with a 4-methylphenyl group and a carboxamide group
Preparation Methods
The synthesis of 2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the isoquinoline core is alkylated with a 4-methylphenyl halide in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound. Common reagents include halogens and nitrating agents.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE include:
2-(4-Methylphenyl)quinoline: Lacks the carboxamide group but shares the isoquinoline core.
4-Methylphenylisoquinoline: Similar structure but without the carbonyl group.
N-(4-Methylphenyl)isoquinoline-4-carboxamide: Similar but with variations in the substitution pattern.
The uniqueness of 2-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
133096-38-5 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)19-10-15(16(18)20)13-4-2-3-5-14(13)17(19)21/h2-10H,1H3,(H2,18,20) |
InChI Key |
BOUJKKFDQVDJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)N |
Origin of Product |
United States |
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